5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid 5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18236961
InChI: InChI=1S/C11H17N3O3/c1-2-17-7-3-6-14-10(8-4-5-8)9(11(15)16)12-13-14/h8H,2-7H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C11H17N3O3
Molecular Weight: 239.27 g/mol

5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18236961

Molecular Formula: C11H17N3O3

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
IUPAC Name 5-cyclopropyl-1-(3-ethoxypropyl)triazole-4-carboxylic acid
Standard InChI InChI=1S/C11H17N3O3/c1-2-17-7-3-6-14-10(8-4-5-8)9(11(15)16)12-13-14/h8H,2-7H2,1H3,(H,15,16)
Standard InChI Key IUEPXPAIBWYKCK-UHFFFAOYSA-N
Canonical SMILES CCOCCCN1C(=C(N=N1)C(=O)O)C2CC2

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s core structure consists of a 1,2,3-triazole ring substituted at the 1- and 5-positions. The 1-position is occupied by a 3-ethoxypropyl chain (CH2CH2OCH2CH3-\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_3), while the 5-position features a cyclopropyl group. The carboxylic acid moiety at the 4-position introduces polarity, enhancing solubility and enabling further derivatization.

Conformational Analysis

X-ray crystallographic data from analogous triazole derivatives reveal that bulky substituents, such as cyclopropyl groups, induce significant steric hindrance. For example, in 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, the dihedral angle between the triazole and aryl rings reaches 87.77° due to cyclopropyl-aryl interactions . Similar steric effects likely influence the conformation of 5-cyclopropyl-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid, potentially impacting its binding to biological targets.

Electronic Properties

The electron-withdrawing carboxylic acid group and electron-donating ethoxypropyl chain create a polarized electronic environment. Density functional theory (DFT) calculations on related compounds indicate that such polarization stabilizes intermolecular interactions, including hydrogen bonding and π-π stacking .

Synthesis and Optimization

Click Chemistry Approaches

The synthesis of 5-cyclopropyl-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method ensures high regioselectivity (yielding 1,4-disubstituted triazoles) and efficiency under mild conditions.

Key Steps

  • Precursor Preparation: Methyl 3-cyclopropyl-3-oxopropanoate reacts with 3-ethoxypropyl azide to form the triazole intermediate.

  • Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using aqueous base.

Catalytic Enhancements

Copper(I) catalysts, such as CuI or CuSO4_4/sodium ascorbate, accelerate the reaction while minimizing byproducts. Recent advances have explored heterogeneous catalysts to improve recyclability and reduce metal contamination.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm regiochemistry and purity. The cyclopropyl protons resonate as distinct multiplets near δ 1.0–1.5 ppm .

  • IR Spectroscopy: Stretching vibrations for the carboxylic acid (νC=O\nu_{\text{C=O}} ~1700 cm1^{-1}) and triazole ring (νC=N\nu_{\text{C=N}} ~1600 cm1^{-1}) are characteristic.

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous compounds reveals supramolecular architectures stabilized by N–H⋯N and C–H⋯O hydrogen bonds. These interactions often form dimers or ribbons, influencing solubility and crystallinity .

Comparison with Structural Analogues

CompoundSubstituents (1-/5-positions)Biological ActivityDihedral Angle (Triazole-Aryl)
5-Cyclopropyl-1-(3-ethoxypropyl)3-Ethoxypropyl / CyclopropylUnder investigationEstimated ~80°
1-(4-Methoxyphenyl)-5-cyclopropyl4-Methoxyphenyl / CyclopropylAntifungal87.77°
1-Phenyl-5-methylPhenyl / MethylAntibacterial45.36°

Research Gaps and Future Directions

Despite promising preliminary data, the pharmacological profile of 5-cyclopropyl-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid remains underexplored. Priority areas include:

  • Mechanistic Studies: Elucidating molecular targets in pathogenic organisms.

  • Derivatization: Optimizing solubility and bioavailability through ester or amide prodrugs.

  • In Vivo Efficacy: Evaluating pharmacokinetics and toxicity in animal models.

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